
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline is a quinoline derivative known for its significant pharmacological and chemical properties. Quinoline derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedel-Crafts acylation of a substituted benzene ring followed by cyclization and chlorination steps . The reaction conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline has been widely studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline involves its interaction with various molecular targets. It can inhibit specific enzymes and receptors, leading to its biological effects. The compound may also interfere with DNA replication and protein synthesis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used as an anticancer agent.
Mepacrine: Another antimalarial compound.
Uniqueness
7-Chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline stands out due to its unique combination of substituents on the quinoline ring, which can enhance its pharmacological properties and reduce toxicity compared to other quinoline derivatives .
Propriétés
Numéro CAS |
63587-33-7 |
|---|---|
Formule moléculaire |
C19H18ClNO2 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
7-chloro-4-ethyl-6-methoxy-2-(4-methoxyphenyl)quinoline |
InChI |
InChI=1S/C19H18ClNO2/c1-4-12-9-17(13-5-7-14(22-2)8-6-13)21-18-11-16(20)19(23-3)10-15(12)18/h5-11H,4H2,1-3H3 |
Clé InChI |
IUNFIAUCRSUBDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC2=CC(=C(C=C12)OC)Cl)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
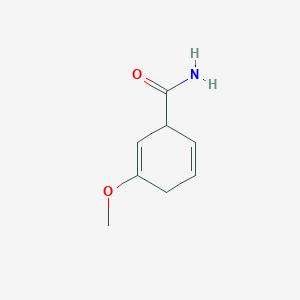

![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
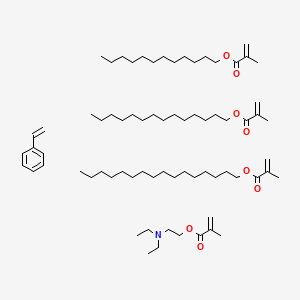

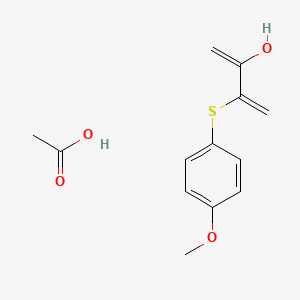
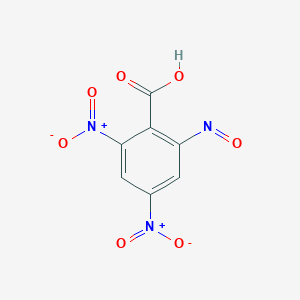

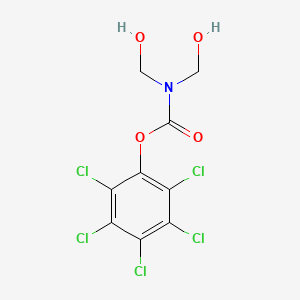
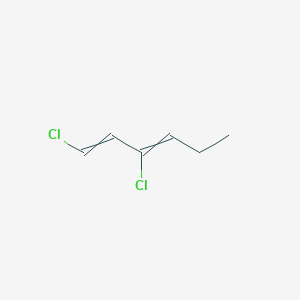
![[3-(Naphthalen-2-yl)-4-oxo-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14499438.png)
